Cas no 2138071-14-2 (4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole)

4-(5-Chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole is a specialized heterocyclic compound featuring a chloro-substituted cyclohexyl group linked to a methylated triazole moiety. Its unique structure, combining a halogenated cyclohexane with a 1,2,3-triazole ring, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The chloro and ethyl substituents enhance its reactivity, enabling selective functionalization, while the triazole core offers potential for hydrogen bonding and coordination, useful in ligand design. This compound is particularly suited for applications requiring precise steric and electronic tuning, such as enzyme inhibition or material science. Its stability under standard conditions ensures reliable handling in synthetic workflows.
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole structure
2138071-14-2 structure
商品名:4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole
CAS番号:2138071-14-2
MF:C11H18ClN3
メガワット:227.733721256256
CID:6507256
PubChem ID:165496854

4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole
    • EN300-1157264
    • 2138071-14-2
    • インチ: 1S/C11H18ClN3/c1-3-8-4-5-9(12)6-10(8)11-7-15(2)14-13-11/h7-10H,3-6H2,1-2H3
    • InChIKey: PFOFKOXVGLPIET-UHFFFAOYSA-N
    • ほほえんだ: ClC1CCC(CC)C(C2=CN(C)N=N2)C1

計算された属性

  • せいみつぶんしりょう: 227.1189253g/mol
  • どういたいしつりょう: 227.1189253g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 30.7Ų

4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1157264-1.0g
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole
2138071-14-2
1g
$0.0 2023-06-09

4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole 関連文献

4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazoleに関する追加情報

4-(5-Chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole (CAS No. 2138071-14-2): A Versatile Chemical Compound with Emerging Applications

4-(5-Chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole (CAS No. 2138071-14-2) is a specialized heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications across various industries. This triazole derivative combines a chloro-ethylcyclohexyl moiety with a methyl-substituted triazole ring, creating a molecule with interesting physicochemical properties and biological activities.

The compound's molecular structure features a 1,2,3-triazole core, which is known for its stability and ability to participate in hydrogen bonding. The presence of the 5-chloro-2-ethylcyclohexyl group adds lipophilic character to the molecule, influencing its solubility and membrane permeability. These structural characteristics make 4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole particularly valuable in pharmaceutical research and material science applications.

Recent studies have explored the synthetic pathways for CAS 2138071-14-2, with particular focus on click chemistry approaches that allow for efficient and selective formation of the triazole ring. The compound's synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which have become a cornerstone in modern drug discovery and bioconjugation techniques.

In pharmaceutical applications, 4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole has shown promise as a pharmacophore in the development of new therapeutic agents. Researchers are particularly interested in its potential as a bioisostere for amide bonds, which could lead to improved metabolic stability in drug candidates. The compound's structural analogs are being investigated for various biological activities, including antimicrobial and anti-inflammatory properties.

The material science field has also taken notice of CAS 2138071-14-2 due to its potential applications in polymer chemistry and coating technologies. The triazole ring's ability to form stable complexes with metal ions makes it valuable for creating advanced materials with specific optical or electronic properties. Recent patents have highlighted its use in corrosion inhibitors and adhesive formulations, particularly in harsh environmental conditions.

From an analytical chemistry perspective, 4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole presents interesting challenges and opportunities. The compound's chromatographic behavior has been studied using various HPLC and GC methods, with researchers developing optimized protocols for its separation and quantification. These analytical methods are crucial for quality control in industrial applications and for monitoring the compound's stability under different conditions.

The market demand for triazole derivatives like CAS 2138071-14-2 has been steadily increasing, driven by growing applications in agrochemicals, pharmaceuticals, and specialty chemicals. Industry reports suggest that the global market for such compounds could experience significant growth in the coming years, particularly in Asia-Pacific regions where chemical innovation is rapidly expanding.

Environmental and safety considerations for 4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole have been the subject of recent regulatory reviews. While the compound shows favorable environmental persistence profiles compared to some traditional chemicals, proper handling procedures and disposal methods are still essential. Researchers continue to evaluate its ecotoxicological impact through standardized testing protocols.

Looking to the future, CAS 2138071-14-2 represents an exciting area of research in green chemistry applications. Scientists are exploring more sustainable synthetic routes and investigating the compound's potential in catalysis and renewable energy applications. Its unique combination of structural features makes it a promising candidate for next-generation functional materials with reduced environmental impact.

For researchers and industry professionals seeking high-purity 4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole, several specialized chemical suppliers now offer the compound with comprehensive analytical certificates. The availability of this chemical in various quantities has facilitated its adoption in both academic and industrial settings, accelerating research into its diverse applications.

The scientific community continues to uncover new potential uses for CAS 2138071-14-2, with recent publications exploring its role in supramolecular chemistry and molecular recognition systems. As our understanding of this compound grows, it's likely that additional innovative applications will emerge in fields ranging from medicinal chemistry to advanced materials engineering.

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